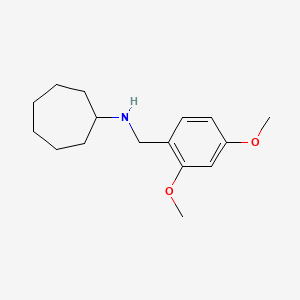
ethyl 1-allyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-allyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, commonly known as AM-694, is a synthetic cannabinoid that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the indole family and has a chemical structure similar to that of THC, the primary psychoactive component of cannabis.
Wirkmechanismus
AM-694 acts on the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and other physiological processes. Specifically, AM-694 binds to the CB1 and CB2 receptors, which are found throughout the body. This binding leads to the activation of various signaling pathways, ultimately resulting in the analgesic and anti-inflammatory effects observed in animal models.
Biochemical and Physiological Effects:
AM-694 has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, AM-694 has been shown to decrease body temperature and increase heart rate in animal models. Additionally, AM-694 has been shown to have anxiolytic properties, which could make it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AM-694 in lab experiments is its high purity and stability. Additionally, AM-694 is relatively easy to synthesize, which makes it an attractive candidate for further research. However, one limitation of using AM-694 in lab experiments is its potential toxicity. Studies have shown that high doses of AM-694 can be toxic, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on AM-694. One potential direction is to explore its potential as a treatment for inflammatory disorders such as arthritis. Additionally, further research is needed to determine the optimal dosage and administration of AM-694 for therapeutic applications. Finally, more studies are needed to determine the long-term effects of AM-694 on the body, especially with regards to its potential toxicity.
Synthesemethoden
AM-694 can be synthesized in several ways, but the most common method is through the reaction of 5-hydroxyindole-3-carboxylic acid with allyl bromide and ethyl chloroformate in the presence of a base. This reaction yields AM-694 in high purity, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
AM-694 has been extensively studied for its potential therapeutic applications, especially in the field of pain management. Several studies have shown that AM-694 has analgesic properties and can alleviate pain in animal models. Additionally, AM-694 has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory disorders such as arthritis.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-prop-2-enylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-8-16-10(3)14(15(18)19-5-2)12-9-11(17)6-7-13(12)16/h4,6-7,9,17H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTBPIAIWRQNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-methyl-1-(prop-2-EN-1-YL)-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)

![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)

![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)



![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)
![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)
![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)